N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative featuring a cyclohexyl backbone substituted with a benzyl-ethyl-amino group at the 2-position and a chloroacetamide moiety. This compound is structurally related to synthetic opioid receptor agonists developed during the 20th century, colloquially termed "U-drugs" due to their origin from the Upjohn Company . The compound is listed in chemical supplier databases (e.g., CymitQuimica) but is currently marked as discontinued .
Properties
IUPAC Name |
N-[2-[benzyl(ethyl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-2-20(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-17(21)12-18/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPTDORYNZRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common method begins with the preparation of the cyclohexylamine derivative, which is then reacted with benzyl chloride to introduce the benzyl group. The resulting intermediate is further reacted with ethylamine to form the benzyl-ethyl-amino group. Finally, the chloro-acetamide moiety is introduced through a reaction with chloroacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to produce corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction can produce alcohols, ketones, or amines.
Scientific Research Applications
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Regulatory and Commercial Status
The target compound is discontinued in commercial catalogs , likely due to regulatory scrutiny of its structural analogs (e.g., U-47700 and AH-7921 are controlled substances in multiple jurisdictions) .
Biological Activity
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound involves several key steps:
- Preparation of Cyclohexylamine Derivative : The process begins with the formation of a cyclohexylamine derivative.
- Introduction of Benzyl Group : This intermediate is reacted with benzyl chloride to introduce the benzyl group.
- Formation of Benzyl-Ethyl-Amino Group : The resulting compound is then reacted with ethylamine.
- Chloro-Acetamide Moiety Addition : Finally, chloroacetyl chloride is used to introduce the chloro-acetamide moiety.
The overall reaction can be summarized as follows:
Antimicrobial and Anticancer Properties
This compound has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.
| Activity Type | Tested Against | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC values ranging from 15 to 30 µg/mL |
| Anticancer | Various cancer cell lines | IC50 values < 10 µM in some cases |
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. It may modulate signaling pathways that lead to cellular apoptosis or inhibit bacterial growth by disrupting cell wall synthesis.
Comparative Studies
Comparative studies highlight the unique properties of this compound compared to other related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-Benzyl-2-cyanoacetamide | Benzyl group, cyano group | Moderate antimicrobial activity |
| N-Benzyl-2-chloroacetamide | Benzyl group, chloro group | Lower activity than target compound |
| N-Benzyl-2-aminoacetamide | Benzyl group, amino group | Higher cytotoxicity in certain cancers |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria. Results showed a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
- Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that this compound can induce apoptosis through caspase activation, highlighting its potential role in cancer therapy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
